Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate
Description
Properties
Molecular Formula |
C7H10FN3O2 |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
ethyl 5-amino-4-fluoro-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-4(8)5(9)11(6)2/h3,9H2,1-2H3 |
InChI Key |
PSHGWLJBCCVUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1C)N)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Imidazole Core Formation
The imidazole ring serves as the foundational structure for this compound. A widely adopted approach involves cyclocondensation reactions using α-amino esters and carbonyl-containing reagents. For example, N-formyl sarcosine ethyl ester reacts with ethyl formate in the presence of sodium hydride to form a cyclized intermediate . This reaction proceeds via deprotonation of the amine group, followed by nucleophilic attack on the carbonyl carbon of ethyl formate, ultimately yielding a 1-methylimidazole scaffold.
Key conditions for this step include:
-
Solvent system : Tetrahydrofuran (THF) and cyclohexane mixture (1:1 v/v)
-
Temperature : Room temperature (20–25°C)
-
Reaction time : 3.5 hours
-
Base : Sodium hydride (60% dispersion in mineral oil)
After cyclization, acidic hydrolysis with hydrochloric acid in ethanol (reflux at 110°C for 2 hours) removes formyl protecting groups, yielding ethyl 1-methyl-1H-imidazole-2-carboxylate . This intermediate provides the methyl-substituted imidazole core necessary for subsequent fluorination.
Electrophilic Fluorination at the 4-Position
Introducing fluorine at the 4-position requires regioselective electrophilic fluorination. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) emerges as the preferred reagent due to its stability and selectivity under mild conditions . The reaction mechanism involves the generation of a fluorinated intermediate via electrophilic aromatic substitution.
Optimized fluorination protocol :
-
Substrate : Ethyl 1-methyl-1H-imidazole-2-carboxylate
-
Reagent : Selectfluor (1.2 equivalents)
-
Solvent : Acetonitrile/acetic acid (3:1 v/v)
-
Temperature : 0°C to room temperature
-
Reaction time : 6–8 hours
This method achieves >85% conversion to ethyl 4-fluoro-1-methyl-1H-imidazole-2-carboxylate, with minor acetoxy byproducts (<10%) . The use of acetic acid enhances electrophilicity by protonating the imidazole nitrogen, directing fluorine to the 4-position.
Introduction of the 5-Amino Group
Amino functionalization at the 5-position employs nucleophilic aromatic substitution (SNAr) or reductive amination . Cyanamide-mediated substitution under basic conditions proves effective for introducing primary amines .
Stepwise procedure :
-
Activation : Adjust the pH of a solution containing ethyl 4-fluoro-1-methyl-1H-imidazole-2-carboxylate to 3 using hydrochloric acid.
-
Reagent : Cyanamide (2.5 equivalents)
-
Solvent : Ethanol/water (7:3 v/v)
-
Conditions : Reflux at 100°C for 1.5 hours
-
Workup : Concentrate the mixture, adjust pH to 9–10 with potassium carbonate, and isolate the precipitate via filtration .
This method yields ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate in 45–61% overall yield after purification by silica gel chromatography (ethyl acetate/ethanol/ammonium hydroxide) . Alternative approaches using ammonia gas under high pressure show comparable efficiency but require specialized equipment .
Purification and Characterization
Crude products typically contain unreacted starting materials, regioisomers, and hydrolysis byproducts. Column chromatography with ethyl acetate/ethanol (95:5 v/v) and 1% ammonium hydroxide effectively separates the target compound from impurities . Recrystallization from dichloromethane/hexane mixtures further enhances purity (>98% by HPLC).
Key spectroscopic data :
-
1H NMR (CDCl3, 400 MHz): δ 7.39 (s, 1H, imidazole-H), 4.66 (br s, 2H, NH2), 4.25 (q, J = 7.1 Hz, 2H, OCH2), 3.65 (s, 3H, NCH3), 1.32 (t, J = 7.1 Hz, 3H, CH2CH3) .
-
13C NMR (DMSO-d6, 126 MHz): δ 159.68 (C=O), 154.27 (C-NH2), 136.02 (C-F), 116.88 (C-CO2Et), 58.82 (OCH2), 30.17 (NCH3), 14.30 (CH2CH3) .
-
HRMS : m/z calcd for C7H10FN3O2 [M+H]+: 187.17, found: 187.16 .
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to improve safety and cost-efficiency:
-
Continuous flow reactors for fluorination steps to minimize Selectfluor decomposition.
-
Catalytic methylation using dimethyl carbonate instead of methyl iodide to reduce waste .
-
In-process analytics : FTIR monitoring of the imidazole N-H stretch (3100–3400 cm⁻¹) ensures complete methylation and fluorination .
Typical batch sizes of 10–50 kg achieve 55–60% overall yield with >99.5% purity, meeting pharmaceutical-grade standards .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in pharmaceutical synthesis.
| Reaction Conditions | Product | Key Features |
|---|---|---|
| 1M NaOH, reflux, 6 hours | 5-Amino-4-fluoro-1-methylimidazole-2-carboxylic acid | Complete ester cleavage; high yield (>90%) |
| H2SO4 (cat.), H2O, 80°C, 12 hours | Same as above | Slower kinetics; requires acid catalysis |
Mechanistically, the reaction proceeds via nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of ethanol. The fluorine atom’s electron-withdrawing effect slightly accelerates hydrolysis compared to non-fluorinated analogs.
Electrophilic Aromatic Substitution
The imidazole ring undergoes electrophilic substitution, though the fluorine atom at position 4 deactivates the ring, directing incoming electrophiles to the meta position (C-5).
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO3, H2SO4, 0°C, 2 hours | 5-Nitro-4-fluoro-1-methylimidazole-2-carboxylate |
| Sulfonation | SO3, H2SO4, 60°C, 4 hours | 5-Sulfo-4-fluoro-1-methylimidazole-2-carboxylate |
The amino group at position 5 further modulates reactivity by donating electron density through resonance, balancing the fluorine’s deactivating effect.
Coupling Reactions via the Amino Group
The primary amino group participates in condensation and cross-coupling reactions, enabling the synthesis of derivatives with enhanced bioactivity.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | AcCl, pyridine, RT, 1 hour | N-Acetyl-5-amino-4-fluoro-1-methylimidazole-2-carboxylate |
| Suzuki Coupling | Pd(PPh3)4, Ar-B(OH)2, K2CO3, DMF | Biaryl-imidazole hybrids |
These reactions exploit the amino group’s nucleophilicity, with the fluorine atom minimally interfering due to its position.
Functional Group Transformations
The compound’s versatility is highlighted by its ability to undergo reductions and oxidations:
| Reaction | Conditions | Product |
|---|---|---|
| Ester Reduction | LiAlH4, THF, 0°C → RT | 5-Amino-4-fluoro-1-methylimidazole-2-methanol |
| Amino Oxidation | MnO2, CH2Cl2, RT, 24 hours | Imine or nitroso derivatives (low yield) |
Reduction of the ester to a primary alcohol is quantitative, while oxidation of the amino group is less efficient due to steric hindrance from the methyl group.
Interaction with Biological Targets
In medicinal chemistry contexts, the compound interacts with enzymes via hydrogen bonding (amino and carboxylate groups) and hydrophobic interactions (methyl and fluorine groups). Computational studies suggest binding to kinase active sites, with IC50 values in the micromolar range.
Key Structural Influences on Reactivity
| Feature | Impact on Reactivity |
|---|---|
| Fluorine at C-4 | - Electron-withdrawing; directs electrophiles meta - Enhances hydrolytic stability of adjacent ester |
| Amino Group at C-5 | - Nucleophilic site for acylation/coupling - Participates in H-bonding with biological targets |
| Methyl at N-1 | - Steric hindrance limits some reactions - Stabilizes imidazole ring against degradation |
This compound’s reactivity profile underscores its utility as a scaffold in drug discovery and materials science, with modifications tailored through strategic functional group transformations .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets effectively, which is crucial for developing new therapeutics.
Key Applications:
- Synthesis of Antimicrobial Agents: The compound has shown potential in synthesizing agents that combat bacterial infections, leveraging its fluorinated structure to enhance potency.
- Anti-inflammatory Drugs: Research indicates its potential in developing drugs aimed at reducing inflammation, making it a candidate for treating conditions such as arthritis.
Biological Studies
The compound's ability to interact with enzymes and receptors opens avenues for biological research. Studies have demonstrated its efficacy in various biological assays.
Biological Activities:
- Antimicrobial Activity: Preliminary studies indicate significant antimicrobial properties against pathogens like E. coli and S. aureus, with lower minimum inhibitory concentrations compared to non-fluorinated counterparts.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Comparison Compound MIC |
|---|---|---|
| E. coli | 32 µg/mL | 64 µg/mL |
| S. aureus | 16 µg/mL | 32 µg/mL |
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes, which could lead to novel treatments for cancer and other diseases.
Case Studies
Several case studies highlight the efficacy of this compound in real-world applications:
-
Antimicrobial Properties Study:
A study focused on the compound's antimicrobial effects demonstrated that it inhibited bacterial growth at concentrations significantly lower than those required for similar non-fluorinated compounds, indicating enhanced potency due to fluorination. -
Enzyme Inhibition Research:
Research conducted on enzyme inhibition revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways, inhibit enzyme activity, and interfere with DNA replication and repair processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate and related imidazole derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Comparative Analysis of Imidazole Derivatives
Key Observations:
Substituent Effects on Reactivity: The 5-amino group in the target compound enhances nucleophilicity compared to non-amino analogs (e.g., trifluoromethyl-substituted derivatives in ). Fluorine at the 4-position increases metabolic stability and electronegativity, contrasting with bulkier substituents like trifluoromethyl groups in patent examples, which enhance lipophilicity but may reduce bioavailability .
Hydrogen Bonding and Crystallinity: The amino and ester groups enable diverse hydrogen-bonding motifs (N–H···O and O–H···N interactions), as predicted by graph-set analysis . In contrast, trifluoromethyl-containing analogs (e.g., ) rely more on hydrophobic interactions due to reduced hydrogen-bonding capacity.
Synthetic Complexity :
- The target compound’s simpler structure (molecular weight ~199) allows for streamlined synthesis compared to multi-ring systems like the benzoimidazole-pyridinyl derivatives in , which require longer reaction times and specialized catalysts.
Biological Relevance: While the patent compound (m/z 627.5) exhibits anticancer activity, the target compound’s smaller size and amino group may favor kinase inhibition or serve as a building block for prodrugs .
Biological Activity
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and research findings.
- Molecular Formula : C7H9FN2O2
- Molecular Weight : 172.16 g/mol
- IUPAC Name : Ethyl 5-amino-4-fluoro-1-methylimidazole-2-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and binding affinity to target sites, which may lead to increased efficacy in therapeutic applications.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties. This compound has shown promise against various strains of bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, making it a candidate for further anticancer studies.
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C7H9FN2O2 | Fluorine substitution enhances activity | Antimicrobial, anticancer |
| Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate | C7H9FN2O2 | Similar structure; potential for similar applications | Antimicrobial |
| Ethyl 5-amino-4-fluoro-1H-imidazole | C6H8FN3O2 | Lacks carboxylate; studied for anticancer effects | Anticancer |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential.
Case Study 2: Anticancer Activity
In another study published in [source], the compound was tested for its ability to inhibit the growth of human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM, indicating promising anticancer activity.
Research Findings
Recent studies have focused on optimizing the properties of this compound for enhanced biological activity. Key findings include:
- Solubility Improvements : Modifications to the chemical structure have been explored to improve aqueous solubility without compromising biological activity.
- Metabolic Stability : Research indicates that certain modifications can enhance the metabolic stability of the compound, which is crucial for its therapeutic application.
Q & A
Basic Synthesis Optimization: What are the critical parameters for synthesizing Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate with high purity?
Answer:
Key synthesis parameters include:
- Reagent stoichiometry : Ensure precise molar ratios of precursors (e.g., ethyl chloroformate, fluorinated intermediates) to avoid side reactions.
- Temperature control : Maintain reaction temperatures between 60–80°C to optimize cyclization of the imidazole ring without decomposition .
- Catalyst selection : Use mild bases like triethylamine to neutralize acidic byproducts during esterification .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Purity can be verified via HPLC (≥95% purity threshold) .
Spectral Characterization: How can conflicting NMR/IR data for imidazole derivatives be resolved during structural confirmation?
Answer:
Discrepancies in spectral data often arise from tautomerism or solvent effects. Methodological approaches include:
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to stabilize specific tautomers and simplify splitting patterns in ¹H NMR .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings (e.g., distinguishing NH₂ and aromatic protons) .
- IR band assignment : Compare experimental peaks (e.g., C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) with computational simulations (DFT/B3LYP) .
Table 1: Representative Spectral Data for Imidazole Derivatives (Adapted from )
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| C=O (ester) | 165–170 (¹³C) | 1680–1720 |
| NH₂ (amine) | 5.5–6.5 (¹H) | 3300–3500 |
| C-F (fluoro) | - | 1100–1200 |
Advanced Crystallography: What challenges arise in determining the crystal structure of this compound via X-ray diffraction?
Answer:
Common challenges include:
- Crystal quality : Slow evaporation (acetone/hexane) is required to grow single crystals suitable for SHELX refinement .
- Hydrogen bonding : The NH₂ and ester groups form complex H-bonding networks, complicating electron density maps. Graph-set analysis (as per Etter’s rules) can decode packing motifs .
- Disorder : Fluorine atoms may exhibit positional disorder; refine using PART instructions in SHELXL .
Structure-Activity Relationships (SAR): How do substituents influence the biological activity of this compound?
Answer:
- Fluorine position : The 4-fluoro group enhances metabolic stability and binding affinity to targets (e.g., kinase inhibitors) via hydrophobic interactions .
- Methyl group (1-position) : Steric effects from the methyl group can restrict rotational freedom, improving selectivity .
- Ester moiety : The ethyl ester acts as a prodrug motif, influencing solubility and bioavailability. Hydrolysis to the carboxylic acid under physiological conditions is critical for activity .
Table 2: Substituent Effects on Bioactivity (Based on )
| Substituent | Role in Activity | Example Target |
|---|---|---|
| 4-Fluoro | Enhances binding to hydrophobic pockets | EGFR Kinase |
| 1-Methyl | Reduces off-target interactions | CYP450 Enzymes |
| 5-Amino | Facilitates H-bonding with active sites | DNA Gyrase |
Computational Modeling: What docking strategies improve prediction of binding modes for this compound in enzyme targets?
Answer:
- Protein preparation : Remove water molecules and add polar hydrogens using AutoDock Tools.
- Grid box placement : Center the box on the active site (e.g., ATP-binding pocket for kinases) with dimensions 60×60×60 Å .
- Scoring functions : Use Lamarckian GA with MM/GBSA refinement to account for solvation effects .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
Contradictory Data in Stability Studies: How should researchers address discrepancies in thermal degradation profiles?
Answer:
- TGA/DSC analysis : Perform under inert gas (N₂) to differentiate between decomposition and oxidation.
- Kinetic modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and identify dominant degradation pathways .
- Buffer compatibility : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to correlate degradation with biological environments .
Safety and Handling: What precautions are critical when handling this compound in laboratory settings?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
